(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine
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Overview
Description
(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine is a complex organic compound that combines multiple functional groups, including a piperidine ring, a benzo[b][4,1]benzoxathiepin moiety, and a (E)-but-2-enedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[b][4,1]benzoxathiepin moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as 2-fluoro-8-methoxybenzene derivatives.
Introduction of the piperidine ring: This step involves the reaction of the benzo[b][4,1]benzoxathiepin intermediate with a suitable piperidine derivative under controlled conditions.
Attachment of the (E)-but-2-enedioic acid group: This final step involves the esterification or amidation of the intermediate compound with (E)-but-2-enedioic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties may be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine: Lacks the (E)-but-2-enedioic acid group.
(E)-but-2-enedioic acid derivatives: Compounds with similar acid groups but different aromatic or heterocyclic moieties.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
83975-62-6 |
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Molecular Formula |
C24H26FNO6S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine |
InChI |
InChI=1S/C20H22FNO2S.C4H4O4/c1-22-9-7-13(8-10-22)20-16-12-15(23-2)4-6-18(16)25-19-11-14(21)3-5-17(19)24-20;5-3(6)1-2-4(7)8/h3-6,11-13,20H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CCMINDMJPZSHLZ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=C(O2)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=C(O2)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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